![molecular formula C21H21N3O5 B15000549 Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15000549.png)
Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
Description
This compound belongs to the dihydropyrimidobenzimidazole class, characterized by a fused pyrimidine-benzimidazole core. Its structure includes a methyl ester at position 3 and a 4-hydroxy-3,5-dimethoxyphenyl substituent at position 4 (Figure 1). The hydroxy and methoxy groups on the phenyl ring contribute to its electronic properties, such as hydrogen-bonding capacity and acidity, while the methyl ester enhances lipophilicity. Such derivatives are synthesized via multi-step reactions involving cyclocondensation and functional group modifications, as outlined in related studies .
Properties
Molecular Formula |
C21H21N3O5 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O5/c1-11-17(20(26)29-4)18(12-9-15(27-2)19(25)16(10-12)28-3)24-14-8-6-5-7-13(14)23-21(24)22-11/h5-10,18,25H,1-4H3,(H,22,23) |
InChI Key |
WSEZITOGAPDYPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=C(C(=C4)OC)O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the pyrimidine ring through cyclization reactions. The final step involves the esterification of the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while substitution reactions can introduce new functional groups to the aromatic ring.
Scientific Research Applications
Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
The substituents on the phenyl ring and the ester group significantly influence the compound’s properties. Below is a comparative analysis with key analogues:
Table 1: Structural and Property Comparison
*Full names truncated for clarity; see References for full structures.
Key Observations:
The 4-diethylaminophenyl analogue () introduces a strong electron-donating group, increasing basicity and solubility in protonated forms . The 4-pyridinyl substituent () introduces a basic nitrogen, enabling pH-dependent solubility and coordination with metal ions .
Steric and Conformational Effects: The 2,3,4-trimethoxyphenyl analogue () has bulkier substituents, which may hinder molecular packing or receptor binding compared to the target’s symmetrical 3,5-dimethoxy arrangement .
Ester Group Impact: Methyl vs. ethyl esters influence metabolic stability and lipophilicity. Ethyl esters () may prolong half-life due to slower hydrolysis compared to methyl esters .
Pharmacological Implications
While specific activity data for the target compound are unavailable, related analogues suggest:
- Dihydroxy/methoxy-substituted derivatives (e.g., ) often exhibit enhanced binding to oxidative enzymes (e.g., cytochrome P450) due to phenolic interactions .
- Pyridinyl-substituted analogues () may target kinases or GPCRs via heterocyclic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.